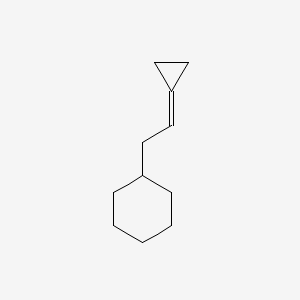

Cyclohexane, (2-cyclopropylideneethyl)-

Description

Properties

CAS No. |

675202-27-4 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

2-cyclopropylideneethylcyclohexane |

InChI |

InChI=1S/C11H18/c1-2-4-10(5-3-1)6-7-11-8-9-11/h7,10H,1-6,8-9H2 |

InChI Key |

AXVWAOUXTJBZQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC=C2CC2 |

Origin of Product |

United States |

Preparation Methods

Electrochemical Oxidative C-C Bond Cleavage

This method explores the use of electrochemical reactions to form cyclopropane derivatives, though direct synthesis of the target compound remains unreported.

- Mechanism : Involves single-electron oxidation of cyclopropane precursors to generate radical cations, followed by nucleophilic attack and bond cleavage.

- Limitations : Trials with (cyclopropylidenemethyl)cyclohexane failed to yield products, indicating the necessity of aryl or double-bond moieties for successful ring-opening.

| Parameter | Details | Source |

|---|---|---|

| Reaction Conditions | Methanol solvent, Bu4NBF4 electrolyte, 1 mA current | |

| Temperature | Room temperature | |

| Yield | No product formation observed |

Hydrogen-Borrowing Catalysis (HBC)

A method for forming α-cyclopropyl ketones via alkylation and cyclization, adaptable for cyclopropane synthesis.

- Ketone Alkylation : A cyclohexane derivative (e.g., cyclohexanone) is alkylated to form an α-branched intermediate.

- Intramolecular Displacement : A leaving group (e.g., halide) undergoes nucleophilic attack by an enolate, forming the cyclopropane ring.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Ph3P=CH2 (Wittig reagent), base catalyst | Moderate | |

| Cyclization | Strong base (e.g., NaH), nonprotic solvent | High |

Trichloroacetic Acid-Mediated Alkylation

A patent (US6288297B1) describes cyclopropane formation via alkylation and elimination, applicable to ethylcyclopropane derivatives.

- Alkylation : Cyclohexanecarboxaldehyde reacts with trichloroacetic acid in dichloromethane, catalyzed by sodium trichloroacetate, to form a trichlorocarbinol intermediate.

- Elimination : Treatment with a strong base (e.g., NaH) removes halides, yielding cyclopropylacetylene or related structures.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Trichloroacetic acid, Na2CCl3, CH2Cl2, 5°C | 85–90% | |

| Elimination | NaH, THF, 0°C → RT | 70–80% |

Cyclopropanation via Simmons-Smith Reaction

A classical method for cyclopropane synthesis using diiodomethane (CH2I2) and a zinc-copper couple.

- Substrate : A cyclohexane derivative with a double bond (e.g., cyclohexene) undergoes diiodomethane addition.

- Catalyst : Zn-Cu couple facilitates methylene transfer to form cyclopropane rings.

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dry ether (e.g., Et2O) | |

| Temperature | Reflux (48 hrs) | |

| Yield | Moderate (varies with substrate) |

Oxidative Coupling and Functionalization

Methods from cyclohexanecarbonitrile synthesis may inspire routes to the target compound.

- Hydrazine Formation : Cyclohexanone reacts with methyl hydrazinecarboxylate to form a hydrazine intermediate.

- Oxidation : Treatment with NaOCl or H2O2/CuCl2 converts intermediates to nitriles or carboxylic acids, enabling further functionalization.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrazine Formation | Methyl hydrazinecarboxylate, H2SO4, reflux | 90–92% | |

| Oxidation | NaOCl (45–50°C) or H2O2/CuCl2 (40–45°C) | 89–91% |

Summary of Key Methods

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, (2-cyclopropylideneethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanol and cyclohexanone under specific conditions.

Reduction: Reduction reactions can convert the compound into different cycloalkane derivatives.

Substitution: The cyclopropylideneethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like bromine and chlorine are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:

Cyclohexane derivatives, including (2-cyclopropylideneethyl)-, serve as vital intermediates in the synthesis of complex organic molecules. For instance, cyclohexadienes derived from cyclohexane have been utilized in the synthesis of various physiologically active compounds such as terpenes and carotenoids. These compounds often undergo transformations to yield valuable products in pharmaceutical chemistry .

Diels-Alder Reactions:

The compound has been employed as a bifunctional ethylene equivalent in Diels-Alder reactions, enabling the synthesis of cyclohexenyl ketones and other derivatives through multi-step processes. This method enhances selectivity and reactivity, making it a powerful tool for synthesizing complex organic structures .

Medicinal Chemistry

Pharmaceutical Applications:

Research has indicated that cyclohexane derivatives can exhibit significant biological activity. For example, modifications to cyclopropyl groups within cyclohexane frameworks have led to improved inhibitors for enzymes such as monoamine oxidase (MAO) and tyramine oxidase. The introduction of fluorine in these structures has been shown to enhance their inhibitory activity, suggesting potential therapeutic applications in treating neurological disorders .

Case Study:

A study demonstrated that fluorinated cyclopropanes derived from cyclohexane showed increased potency as MAO inhibitors compared to their non-fluorinated counterparts. The IC50 values indicated that these compounds could be developed into effective drugs for conditions requiring MAO inhibition .

Consumer Products

Sensates in Personal Care:

Cyclohexane derivatives are increasingly used as sensates in consumer products such as oral care and skin care formulations. These compounds provide a physiological cooling effect that enhances user experience in products like toothpaste, creams, and lotions. The development of menthyl esters and related compounds has been pivotal in formulating effective personal care products that deliver both functional benefits and sensory appeal .

Applications Table:

Mechanism of Action

The mechanism of action of cyclohexane, (2-cyclopropylideneethyl)- involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form reactive intermediates, which can then interact with other molecules in biological systems . These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physical properties of Cyclohexane, (2-cyclopropylideneethyl)- and related cyclohexane derivatives:

Key Findings:

Structural Differences :

- (2-Cyclopropylideneethyl)-cyclohexane contains a strained cyclopropane ring conjugated to an ethyl group, increasing torsional and angle strain compared to alkyl-substituted derivatives like 1-ethyl-2-propylcyclohexane .

- Cyclohexane, 1,2-bis(methylene)- lacks bulky substituents but introduces rigidity via adjacent methylene groups, altering conformational mobility .

Physical Properties :

- Cyclopropane-containing derivatives (e.g., cyclopropylidenecyclohexane ) exhibit higher surface tension (87.4 mN/m for methylenecyclohexane) compared to alkyl-substituted analogs (e.g., methylcyclohexane, ~24 mN/m) due to increased intermolecular forces from strained rings .

- Boiling points generally increase with molecular weight and branching complexity. For example, 1-ethyl-2-propylcyclohexane (C₁₁H₂₂) likely has a higher boiling point than methylcyclohexane (C₇H₁₄) .

Reactivity and Applications: Cyclopropylideneethyl-substituted cyclohexane is expected to undergo ring-opening reactions under acidic or thermal conditions, similar to other strained cyclopropane derivatives. This reactivity is exploitable in synthesizing complex alkenes or polymers . Alkyl-substituted cyclohexanes (e.g., methyl- or ethylcyclohexane) are primarily used as nonpolar solvents or fuel components due to their chemical inertness .

Biological Activity

Cyclohexane, (2-cyclopropylideneethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and applications.

Overview of Biological Activities

Compounds incorporating cyclopropane structures, such as cyclohexane derivatives, have been reported to exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Many cyclopropane-containing compounds have demonstrated antibacterial and antifungal properties. For example, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Antitumor Activity : Certain derivatives have shown promise in cancer treatment, with studies indicating significant cytotoxic effects against human tumor cell lines. The IC50 values for some derivatives indicate their potential as chemotherapeutic agents .

- Enzymatic Inhibition : Cyclopropane derivatives have been noted for their ability to inhibit specific enzymes, which can be crucial in the development of drugs targeting metabolic pathways .

1. Antimicrobial Activity

A study evaluated the antibacterial effects of various cyclopropane derivatives against several bacterial strains. The results indicated that specific compounds exhibited broad-spectrum activity with varying inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Methicillin-resistant S. aureus | 10 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 10 |

| Salmonella choleraesuis | 11 |

These findings suggest that cyclohexane derivatives could serve as potential candidates for developing new antibiotics .

2. Antitumor Activity

In a comparative study on human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa), various cyclopropane derivatives were tested for their cytotoxic effects. The most potent compounds showed IC50 values as follows:

| Compound | RKO (µM) | PC-3 (µM) | HeLa (µM) |

|---|---|---|---|

| Derivative 4s | 60.70 | 49.79 | 78.72 |

| Derivative 4r | 70.23 | 55.00 | 80.00 |

These results highlight the potential of these compounds in cancer therapy, particularly in targeting specific cell lines .

The mechanisms through which cyclohexane derivatives exert their biological effects are multifaceted:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

- Enzyme Interaction : The ability to inhibit key enzymes involved in cellular metabolism has been linked to their antimicrobial and antitumor activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.